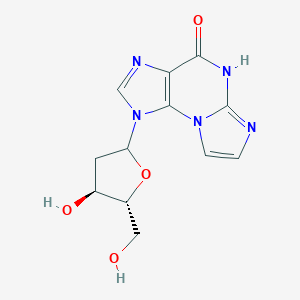

N(2),3-乙烯脱氧鸟苷

描述

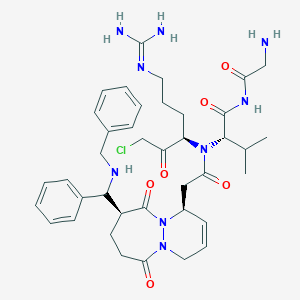

N(2),3-Ethenodeoxyguanosine (εdGuo) is a modified nucleoside formed by the reaction of DNA with vinyl chloride or its metabolite chloroacetaldehyde. It is a product of vinyl chloride's reaction with DNA in vivo and has been synthesized in vitro from its ultimate metabolite, chloroacetaldehyde . This compound has been identified in the liver of vinyl chloride-exposed rats and is considered a highly efficient mutagen in transcription . The synthesis of εdGuo and its derivatives, such as the 5'-triphosphate, has facilitated the study of its base pairing properties and its potential role in mutagenesis .

Synthesis Analysis

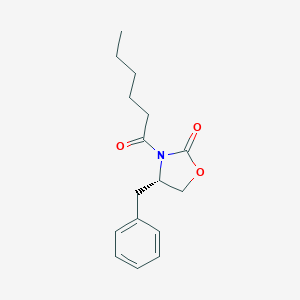

The synthesis of εdGuo has been achieved through a reaction starting with O6-benzyl-2'-deoxyguanosine 5'-phosphate, which is then reacted with bromoacetaldehyde in slightly alkaline media to prevent significant loss of the sugar . The synthesis of the four stereoisomers of 2,3-epoxy-4-hydroxynonanal (EHN) and their reactivity with deoxyguanosine has also been reported, leading to the formation of etheno adducts including 1,N(2)-etheno-2'-deoxyguanosine . Additionally, an efficient method for the synthesis of the exocyclic 1,N(2)-etheno adduct of 2'-deoxyguanosine and its incorporation into DNA oligomers has been described .

Molecular Structure Analysis

The molecular structure of εdGuo has been characterized in various studies. For instance, the structure of the 1,N2-ethenodeoxyguanosine lesion in a specific sequence opposite a one-base deletion has been examined, revealing that the lesion adopts the anti conformation about the glycosyl bond and that the etheno moiety is accommodated within the helix . At pH 5.2, the 1,N2-ethenodeoxyguanosine adduct forms a Hoogsteen pair with the complementary cytosine, indicating that the lesion can exist as a blend of conformations in duplex DNA .

Chemical Reactions Analysis

The mutagenic potential of εdGuo has been demonstrated using a site-directed kinetic assay, showing that εdGuo can pair with thymine (T) with a frequency 2- to 4-fold greater than the analogous wobble pair G.T, which could lead to G→A transitions and potentially initiate malignant transformation . The vinyl chloride-derived nucleoside εdGuo has been shown to be a highly efficient mutagen in transcription, with dT incorporation representing a mutagenic event occurring with approximately 20% frequency .

Physical and Chemical Properties Analysis

The stability of the glycosyl bond in εdGuo has been a significant focus of research due to its lability. The glycosyl bond cleavage is pH-dependent, with a half-life at 37°C and pH 6 of approximately 3.5 hours for the nucleoside and 7-10 hours for the nucleotides. However, when incorporated into polymers, the stability of the glycosyl bond increases significantly, with a half-life of approximately 600 hours . The development of monoclonal antibodies specific for εdGuo has facilitated the quantitation of adducts in cells exposed to chloroacetaldehyde, further highlighting the compound's relevance in mutagenesis studies .

科学研究应用

合成和稳定性

- N(2),3-乙烯脱氧鸟苷 (εdGuo) 是用氯乙烯或氯乙醛处理双链 DNA 中合成的产物。εdGuo 中糖苷键的稳定性是一个重要的关注点,表明在微碱性条件下,εdGuo 可以被整合到聚合物中用于诱变研究 (Kuśmierek, Folkman, & Singer, 1989).

单克隆抗体和检测

- 已经开发出针对 N(2),3-乙烯脱氧鸟苷的特异性单克隆抗体,能够对暴露于氯乙醛的细胞中的加合物进行定量。这突出了 N(2),3-乙烯脱氧鸟苷作为致癌研究中生物标志物的潜在用途 (Foiles 等人,1993 年).

DNA 相互作用和诱变潜力

- 对 1,N2-乙烯脱氧鸟苷的研究表明其在 DNA 相互作用中的作用,特别是在氯乙醛处理的多核苷酸和 DNA 中。该化合物的稳定性和与 DNA 成分的反应对理解 DNA 损伤和修复机制具有重要意义 (Kuśmierek & Singer, 1992).

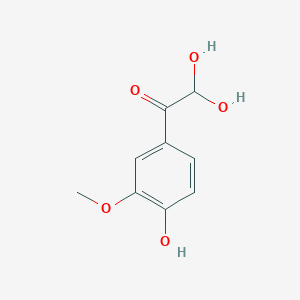

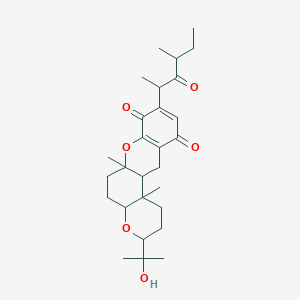

作为 DNA 损伤标记的作用

- 从反式-4-羟基-2-壬烯醛生成 1,N2-乙烯脱氧鸟苷表明其作为评估由脂质过氧化产物引起的 DNA 损伤的标记物的潜力。这项研究表明该化合物在研究氧化应激和相关病理的生物影响中的效用 (Sodum & Chung, 1988).

结构见解

- 对 1,N2-乙烯脱氧鸟苷加合物的结构进行的研究,特别是相对于双链 DNA,为该化合物对 DNA 稳定性和潜在诱变机制的影响提供了有价值的见解 (Shanmugam 等人,2008 年).

实际合成

- 已经开发出合成 N(2),3-乙烯脱氧鸟苷的有效方法,增强了其在 DNA 修饰和损伤机制研究中的可及性,以便进一步研究和应用 (Khazanchi, Yu, & Johnson, 1993).

定量分析

- 液相色谱-串联质谱等分析技术已用于定量分析 DNA 中的 N(2),3-乙烯脱氧鸟苷,证明了其作为生物样品中评估 DNA 损伤的生物标志物的用途 (Chen & Lin, 2011).

属性

IUPAC Name |

1-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-imidazo[2,1-b]purin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N5O4/c18-4-7-6(19)3-8(21-7)17-5-14-9-10(20)15-12-13-1-2-16(12)11(9)17/h1-2,5-8,18-19H,3-4H2,(H,13,15,20)/t6-,7+,8?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUHWHZGZQYBCAZ-KJFJCRTCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C2N4C=CN=C4NC3=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](OC1N2C=NC3=C2N4C=CN=C4NC3=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70923651 | |

| Record name | 1-(2-Deoxypentofuranosyl)-1H-imidazo[2,1-b]purin-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70923651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N(2),3-Ethenodeoxyguanosine | |

CAS RN |

121055-53-6 | |

| Record name | N(2),3-Ethenodeoxyguanosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121055536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Deoxypentofuranosyl)-1H-imidazo[2,1-b]purin-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70923651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

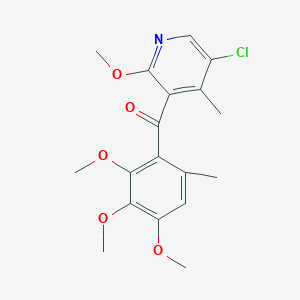

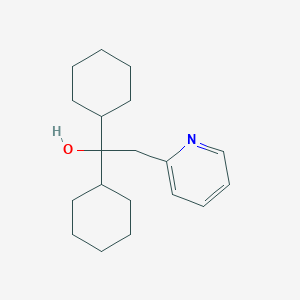

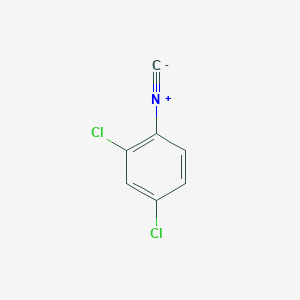

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。